molecular formula C17H13N5 B13042098 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine

Cat. No.: B13042098
M. Wt: 287.32 g/mol
InChI Key: WJFGXFCRXSCKRE-UHFFFAOYSA-N
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Description

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine moiety fused with a bipyridine unit, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core, followed by further functionalization to introduce the bipyridine unit. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrrolo[2,3-c]pyridine or bipyridine units .

Scientific Research Applications

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine is unique due to its specific fusion of the pyrrolo[2,3-c]pyridine and bipyridine units, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

3-pyridin-3-yl-6-pyrrolo[2,3-c]pyridin-1-ylpyridin-2-amine

InChI

InChI=1S/C17H13N5/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H,(H2,18,21)

InChI Key

WJFGXFCRXSCKRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)N

Origin of Product

United States

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